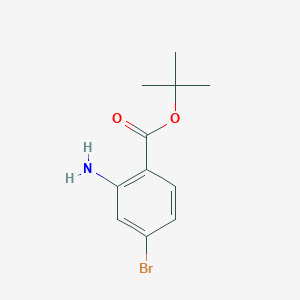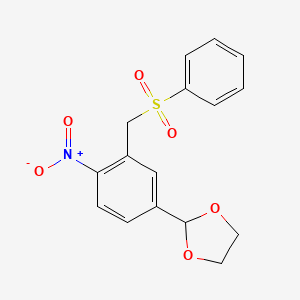
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
Descripción general
Descripción
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane, also known as NBD-PSM, is a fluorescent probe that is widely used in scientific research. It is a highly sensitive and specific probe that can be used to detect various biomolecules, including proteins, lipids, and nucleic acids.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
Reactions with Dipolarophiles
A study explored reactions of similar 1,3-dioxolane compounds with dipolarophiles, resulting in nitrone-type 1,3-dipolar cycloadducts. This indicates potential uses in organic synthesis and reaction mechanism studies (Shimizu, Hayashi, Taniguchi, & Teramura, 1985).
Synthesis of α-Nitrocinnamic Acids
Research demonstrates that derivatives of 1,3-dioxolane react with nitroacetic ester to yield α-nitrocinnamic acids, a crucial step in various synthetic pathways (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Polymer Science and Material Applications
Synthesis of Degradable Polymers
A study on the synthesis of 2-methylene-4-phenyl-1,3-dioxolane revealed its application in producing degradable polymethacrylate copolymers, indicating its potential in environmentally friendly material sciences (Tran, Guégain, Ibrahim, Harrisson, & Nicolas, 2016).
Characterization and Degradation of Polymers
The polymer of a similar 1,3-dioxolane compound was studied for its spectroscopic characteristics and thermal degradation, providing insights into the stability and applications of such materials in various industries (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Chemical Reactions and Intermediates
Role in Ring-Opening Reactions
Research on 2-(2-Nitroethyl)1,3-Dioxolane highlights its utility as a reagent for 3-oxopropyl anion synthon in synthesizing intermediates for jasmonoid and prostaglandin, showing its significance in medicinal chemistry (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Synthesis of Aromatic Compounds
A study described a new approach to synthesize 2-nitrobenzaldehyde using 2-nitrophenyl-1,3-dioxolane, indicating its role in the synthesis of aromatic compounds (Sainz-Díaz, 2002).
Propiedades
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-7-6-12(16-22-8-9-23-16)10-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUHYKQMRYMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363097 | |
| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89303-15-1 | |
| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




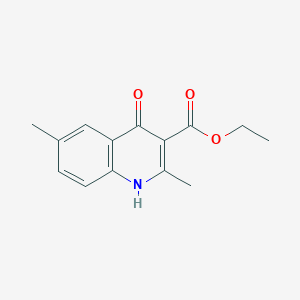

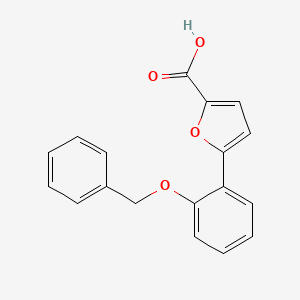
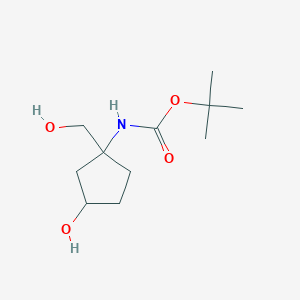
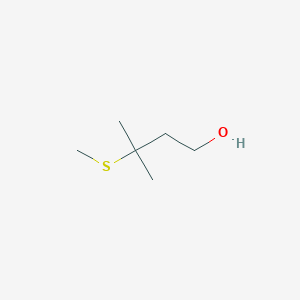

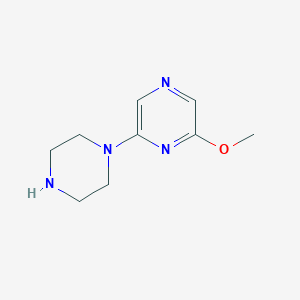
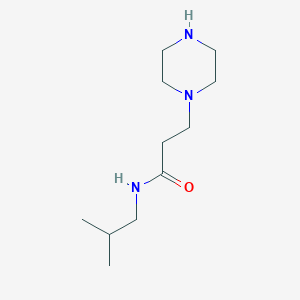
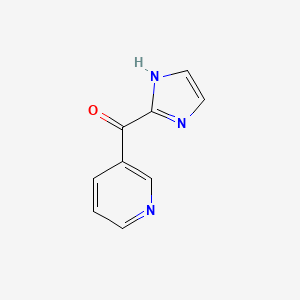
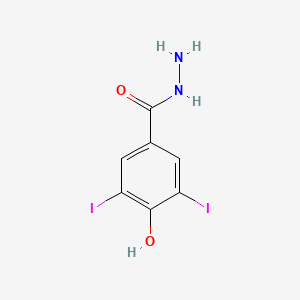
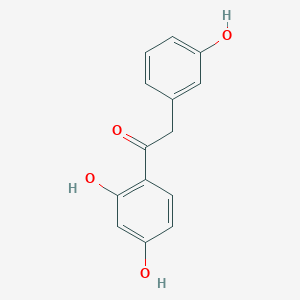
![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)
